molecular formula C7H10N4O3S B7740333 methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate

methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate

Cat. No.: B7740333
M. Wt: 230.25 g/mol
InChI Key: LFMGWEOWDALJJD-UHFFFAOYSA-N
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Description

Methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiosemicarbazide derivative with an α,β-unsaturated ester in the presence of a base. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and elimination to form the desired triazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate can undergo various chemical reactions including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Biological Activity

Methyl 2-[(5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate is a compound of significant interest in pharmaceutical and biological research due to its unique structural characteristics and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazine ring and a sulfanylidene group. Its molecular formula is C9H14N4O3SC_9H_{14}N_4O_3S, with a molecular weight of 246.30 g/mol. The compound's properties can be summarized as follows:

PropertyValue
Molecular Weight246.30 g/mol
Molecular FormulaC₉H₁₄N₄O₃S
LogP3.435
Polar Surface Area71.029 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The triazine moiety plays a crucial role in binding to enzymes and receptors, potentially modulating their activity.

Research indicates that the compound may exhibit antimicrobial , antioxidant , and anticancer properties:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates moderate antibacterial effects against both Gram-negative and Gram-positive bacteria. In particular, it has been tested against Escherichia coli and Pseudomonas aeruginosa, revealing a minimum inhibitory concentration (MIC) of 12.5 μg/mL for E. coli .
  • Antioxidant Properties : The ability to scavenge free radicals has been evaluated using the DPPH assay, where the compound exhibited significant antioxidant activity .
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through various pathways involving apoptosis and cell cycle regulation .

Case Study 1: Antibacterial Efficacy

In vitro tests conducted on this compound against Pseudomonas aeruginosa demonstrated effective suppression of bacterial growth compared to standard antibiotics like ciprofloxacin. The results indicated that the compound could serve as a potential lead for developing new antibacterial agents .

Case Study 2: Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging method. The compound showed a percentage inhibition comparable to known antioxidants, suggesting its potential application in formulations aimed at reducing oxidative stress .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from basic precursors. Key steps include:

  • Formation of the triazine ring.
  • Introduction of the sulfanylidene group.
  • Esterification to yield the final product.

Specific reaction conditions such as temperature and solvent choice are optimized to enhance yield and purity .

Properties

IUPAC Name

methyl 2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3S/c1-3(6(13)14-2)8-4-5(12)9-7(15)11-10-4/h3H,1-2H3,(H,8,10)(H2,9,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMGWEOWDALJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1=NNC(=S)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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